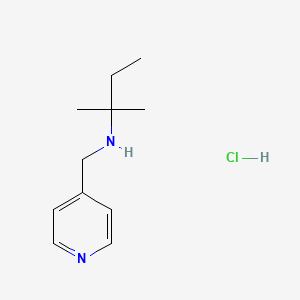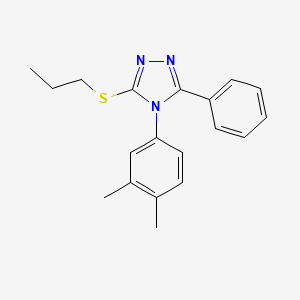
(1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride
説明
(1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first discovered in the 1990s and has since been investigated for its anti-tumor, anti-inflammatory, and immunomodulatory effects.
作用機序
The exact mechanism of action of (1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood. It is thought to act through the stimulation of the immune system, particularly the production of cytokines and chemokines. This compound has also been shown to activate the transcription factor NF-kB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, reduce inflammation, and stimulate the immune system. This compound has also been shown to increase blood flow to tumors, which may enhance the delivery of chemotherapy drugs.
実験室実験の利点と制限
One advantage of (1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride is its potential to enhance the effects of chemotherapy and radiation therapy. It has also been shown to induce tumor necrosis, which may be useful in the treatment of certain types of cancer. However, one limitation of this compound is its toxicity. It has been shown to cause severe side effects in some animal models, including hypotension and renal failure.
将来の方向性
There are several future directions for the study of (1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the use of this compound in combination with other therapies, such as immunotherapy and targeted therapy. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, is an area of ongoing research.
科学的研究の応用
(1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential anti-tumor effects. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models.
In addition to its anti-tumor effects, this compound has also been investigated for its anti-inflammatory and immunomodulatory effects. It has been shown to reduce inflammation in animal models of arthritis and sepsis. This compound has also been shown to stimulate the production of cytokines and chemokines, which are important mediators of the immune response.
特性
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-11(2,3)13-9-10-5-7-12-8-6-10;/h5-8,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXDQUJDVVKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B4770385.png)
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B4770398.png)
![benzyl [(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4770402.png)
![4-{2-[(3-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4770412.png)

![3-[(2-hydroxyethyl)amino]-1-(4-isopropylphenyl)-2,5-pyrrolidinedione](/img/structure/B4770433.png)
![2-{1-(2-phenylethyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4770440.png)
![N-(2-bromophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4770444.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4770457.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4770473.png)
![methyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4770476.png)
![methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate](/img/structure/B4770483.png)
![3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide](/img/structure/B4770492.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4770505.png)
